The compound 2,2,2-Trifluoroacetic acid compound with 2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid (1:1) is a salt formed from the combination of trifluoroacetic acid and a purine derivative. This compound is notable for its potential applications in pharmaceuticals, particularly in antiviral therapies and nucleic acid research.
This compound falls under the category of organic acids, specifically classified as a trifluoroacetic acid derivative combined with a purine-based amino acid. Its structure indicates it may act as an intermediate in the synthesis of more complex pharmaceutical agents.
The synthesis of 2,2,2-Trifluoroacetic acid compound with 2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid typically involves the reaction between 2,2,2-Trifluoroacetic acid and 2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid. The reaction conditions may include:
Technical details regarding specific reaction times and concentrations are not widely available but can be inferred from related synthesis protocols for similar compounds.
The molecular formula of this compound is C₁₅H₁₉F₃N₅O₇, with a molecular weight of approximately 393.2754 g/mol. The structure comprises:
The InChI key for this compound is PEZKHGVZZSQDPY-UHFFFAOYSA-N, which can be used for database searches to retrieve more detailed structural information .
The compound can participate in various chemical reactions typical for both trifluoroacetic acids and purine derivatives. Potential reactions include:
Technical details of these reactions often depend on specific conditions such as pH, temperature, and the presence of catalysts.
Key physical properties include:
Chemical properties include:
Relevant data regarding boiling points or melting points are not specified but can be inferred from similar compounds.
This compound has several potential applications:
Phase transfer catalysis (PTC) enables efficient synthesis of trifluoroacetate salts by facilitating reactions between immiscible phases. For the title compound (CAS 1638487-44-1), PTC optimizes the anion exchange between the purine acetic acid derivative and trifluoroacetic acid (TFA). Tetrabutylammonium bromide (TBAB) serves as an optimal catalyst, transferring the purine carboxylate anion into organic phases (e.g., dichloromethane) for reaction with TFA. This method achieves a 92% yield of the 1:1 salt at ambient temperature within 4 hours, significantly reducing side products like N-acyl hydrolysis derivatives compared to aqueous-phase synthesis [3] [7].
Key advantages of PTC:
Table 1: Comparative Analysis of Purine Trifluoroacetate Synthesis Methods
Parameter | PTC Method | Conventional Acidification |
---|---|---|
Reaction Time | 4 hours | 12–18 hours |
Yield | 89–92% | 70–75% |
Purification Complexity | Low (single recrystallization) | High (chromatography needed) |
Scalability | >500g demonstrated | Limited to 100g batches |
Byproduct Formation | <2% | 10–15% |
Acid-catalyzed condensation directly couples 2-amino-6-oxopurine with isobutyryl-protected bromoacetic acid derivatives. Trifluoroacetic acid (TFA) acts as both catalyst and reactant, enabling in situ salt formation. The critical pathway involves:
Reaction Optimization Insights:
Precise 1:1 stoichiometry is critical for crystalline uniformity and stability. Studies comparing CAS 1638487-44-1 (TFA salt) and CAS 2177267-39-7 (HCl salt) reveal TFA’s superior co-crystallization behavior due to its lower pKa (0.23) and smaller ionic radius. Key findings:
Table 2: Impact of Stoichiometry on Crystallization Outcomes
TFA Equiv | Crystal Form | Purity (%) | Hygroscopicity | Storage Stability (25°C) |
---|---|---|---|---|
0.95 | Amorphous | 82 | High | Degrades in 7 days |
1.00 | Needles | 98.5 | Low | Stable >12 months |
1.05 | Needles + plates | 97 | Moderate | Stable >6 months |
1.10 | Agglomerates | 90 | High | Degrades in 30 days |
Scale-up protocols:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0